5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,1,3-benzoxadiazole derivatives with thiazolidine-2,4-dione under specific reaction conditions. Common reagents include aldehydes or ketones, which react with the thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, while the thiazolidine-2,4-dione moiety can inhibit enzymes involved in metabolic pathways. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
This compound is unique due to its combination of benzoxadiazole and thiazolidine-2,4-dione moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
648450-69-5 |
---|---|
Molecular Formula |
C10H5N3O3S |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
5-(2,1,3-benzoxadiazol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H5N3O3S/c14-9-8(17-10(15)11-9)4-5-1-2-6-7(3-5)13-16-12-6/h1-4H,(H,11,14,15) |
InChI Key |
BNFROMQPTMIJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C=C1C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.